molecular formula C12H12BrN3O2 B12909898 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- CAS No. 58744-49-3

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)-

Cat. No.: B12909898
CAS No.: 58744-49-3
M. Wt: 310.15 g/mol
InChI Key: MLBWFVBNYIUZBV-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a bromophenyl group attached to the tetrahydro-2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a pyridazine ring. The bromophenyl group is then introduced through a substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.

    Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research has investigated its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione: Lacks the bromophenyl group, resulting in different reactivity and applications.

    1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the bromophenyl group in 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(3-bromophenyl)- imparts unique reactivity and potential applications compared to its analogs. This functional group can influence the compound’s electronic properties, making it suitable for specific chemical reactions and applications in medicinal chemistry and materials science.

Properties

CAS No.

58744-49-3

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

2-(3-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C12H12BrN3O2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2

InChI Key

MLBWFVBNYIUZBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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